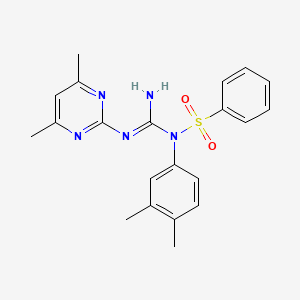
N'-(BENZENESULFONYL)-N'-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE is a complex organic compound that belongs to the class of sulfonylguanidines This compound is characterized by the presence of a benzenesulfonyl group, a 3,4-dimethylphenyl group, and a 4,6-dimethylpyrimidin-2-yl group attached to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzenesulfonyl Intermediate: The reaction begins with the sulfonation of benzene to form benzenesulfonyl chloride.
Formation of the 3,4-Dimethylphenyl Intermediate: 3,4-Dimethylphenylamine is reacted with the benzenesulfonyl chloride to form N-(3,4-dimethylphenyl)benzenesulfonamide.
Formation of the 4,6-Dimethylpyrimidin-2-yl Intermediate: 4,6-Dimethylpyrimidine-2-amine is synthesized separately.
Coupling Reaction: The final step involves the coupling of N-(3,4-dimethylphenyl)benzenesulfonamide with 4,6-dimethylpyrimidine-2-amine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N’-(BENZENESULFONYL)-N’-(PHENYL)-N-(PYRIMIDIN-2-YL)GUANIDINE: Lacks the methyl groups on the phenyl and pyrimidine rings.
N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(PYRIMIDIN-2-YL)GUANIDINE: Lacks the methyl groups on the pyrimidine ring.
N’-(BENZENESULFONYL)-N’-(PHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE: Lacks the methyl groups on the phenyl ring.
Uniqueness
N’-(BENZENESULFONYL)-N’-(3,4-DIMETHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE is unique due to the presence of both 3,4-dimethylphenyl and 4,6-dimethylpyrimidin-2-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-10-11-18(12-15(14)2)26(29(27,28)19-8-6-5-7-9-19)20(22)25-21-23-16(3)13-17(4)24-21/h5-13H,1-4H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBAOOOCMHJDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(=NC2=NC(=CC(=N2)C)C)N)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N(/C(=N/C2=NC(=CC(=N2)C)C)/N)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














